

An In-Depth Technical Guide to DOPC-d9: Chemical Structure, Properties, and Applications

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Compound of Interest

Compound Name: *1,2-Dioleoyl-sn-glycero-3-phosphocholine-d9*

Cat. No.: *B15553787*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1,2-dioleoyl-sn-glycero-3-phosphocholine-d9** (DOPC-d9), a deuterated analog of the naturally occurring phospholipid DOPC. Its unique properties make it an invaluable tool in various research fields, particularly in lipidomics, membrane biophysics, and drug delivery system development.

Core Concepts: Chemical Structure and Properties

DOPC-d9 is a synthetic phospholipid where nine hydrogen atoms on the choline headgroup have been replaced with deuterium. This isotopic labeling makes it readily distinguishable from its non-deuterated counterpart by mass spectrometry, without significantly altering its physicochemical properties.

The structure consists of a glycerol backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions and a phosphocholine headgroup at the sn-3 position. The oleic acid chains are unsaturated, containing a single cis-double bond, which imparts fluidity to membranes containing this lipid.

Physicochemical Properties

A summary of the key quantitative data for DOPC-d9 is presented in the table below, allowing for easy comparison.

Property	Value	Reference
Molecular Formula	C44H75D9NO8P	[1](2)
Molecular Weight	795.17 g/mol	[3](4)
Appearance	Oil or crystalline solid	[3](5)
Purity	>95%	[1](2)
Storage Temperature	-20°C or below	[1](2)

Experimental Protocols

This section provides detailed methodologies for key experiments involving DOPC-d9 and its non-deuterated counterpart, DOPC.

Preparation of Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can be further processed to form unilamellar vesicles.

Materials:

- DOPC or DOPC-d9
- Chloroform
- Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Water bath sonicator or extruder

Methodology:

- Dissolve the desired amount of DOPC or DOPC-d9 in chloroform in a round-bottom flask.

- Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin lipid film on the inner surface of the flask.
- Further dry the lipid film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.
- Hydrate the lipid film by adding the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid.
- Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).
- For the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be sonicated in a bath sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size, respectively.

Use of DOPC-d9 as an Internal Standard in Quantitative Lipidomics

DOPC-d9 is frequently used as an internal standard in mass spectrometry-based lipidomics to accurately quantify endogenous phosphatidylcholines.

Materials:

- Biological sample (e.g., plasma, cell lysate)
- DOPC-d9 internal standard solution of known concentration
- Lipid extraction solvents (e.g., chloroform, methanol)
- Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

- Sample Preparation: Thaw the biological sample on ice.
- Internal Standard Spiking: Add a known amount of the DOPC-d9 internal standard solution to the biological sample. The amount added should be within the linear range of the mass

spectrometer's detector.

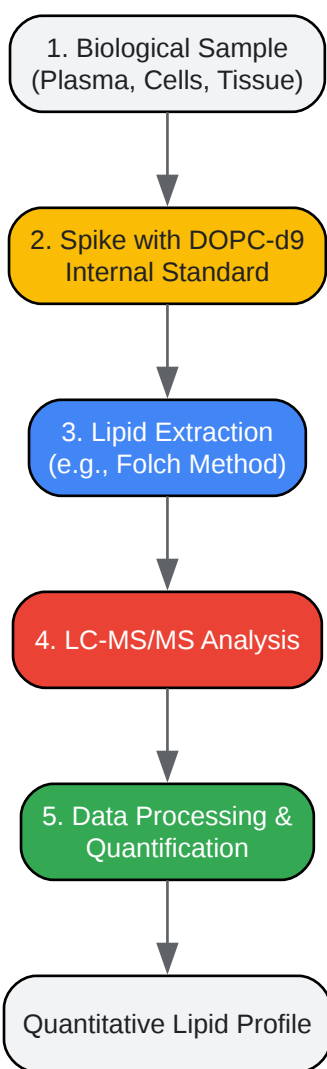
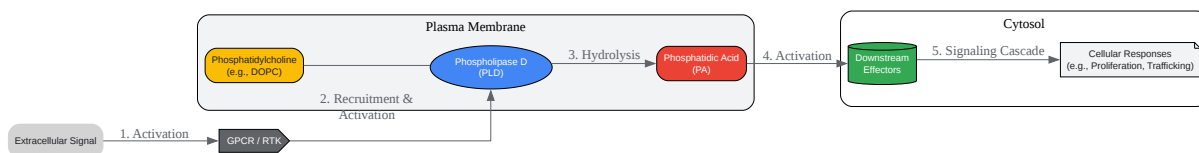
- **Lipid Extraction:** Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This typically involves the addition of a biphasic solvent system (e.g., chloroform/methanol/water) to separate the lipids into an organic phase.
- **Sample Concentration:** Evaporate the organic solvent containing the lipid extract under a stream of nitrogen.
- **Reconstitution:** Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile/water).
- **LC-MS Analysis:** Inject the reconstituted sample into the LC-MS system. The chromatographic separation allows for the resolution of different lipid species, and the mass spectrometer detects and quantifies the ions corresponding to both the endogenous lipids and the DOPC-d9 internal standard.
- **Data Analysis:** The peak area of the endogenous phosphatidylcholine species is normalized to the peak area of the DOPC-d9 internal standard. This ratio is then used to determine the absolute concentration of the endogenous lipid by referencing a calibration curve.

Visualization of a Key Signaling Pathway

Phosphatidylcholines, such as DOPC, are key components of cellular membranes and also serve as precursors for important signaling molecules. One of the primary signaling pathways involving phosphatidylcholine is initiated by the enzyme Phospholipase D (PLD).

Phospholipase D (PLD) Signaling Pathway

The following diagram illustrates the PLD signaling pathway, where phosphatidylcholine is hydrolyzed to generate the second messenger phosphatidic acid (PA). PA, in turn, can activate a variety of downstream effector proteins, leading to diverse cellular responses.



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